![molecular formula C9H11NO2S B6058929 N-cyclopropylbenzenesulfonamide](/img/structure/B6058929.png)
N-cyclopropylbenzenesulfonamide
Overview
Description
N-cyclopropylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This sulfonamide derivative has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis Techniques : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound similar to N-cyclopropylbenzenesulfonamide, has been utilized in a novel synthesis method for creating various benzonitriles. This process involves the formation of Grignard reagents from aryl and heteroaryl bromides and demonstrates efficiency in synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
Antimicrobial Activity : A derivative of N-cyclopropylbenzenesulfonamide, N-Benzyl-2,4-dinitrobenzenesulfonamide, was found effective against Mycobacterium tuberculosis, showcasing higher potency than the clinical agent isoniazid. This highlights its potential as an antimicrobial agent (Malwal et al., 2012).
Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, a compound structurally related to N-cyclopropylbenzenesulfonamide, was evaluated for neurotoxicity in rats. The study found no evidence of neuropathological injury within a 4-week exposure regimen, which is significant for understanding the safety profile of these compounds (Rider et al., 2012).
Catalytic Applications : A study involving 4-tert-Butylbenzenesulfonamide showed its application as a substituent in iron phthalocyanine, which was used as a catalyst for the oxidation of olefins. This suggests its potential in catalysis and industrial applications (Işci et al., 2014).
Anticonvulsant Properties : The synthesis and pharmacological evaluation of novel benzenesulfonamide derivatives demonstrated potential as anticonvulsant agents. This indicates the therapeutic potential of N-cyclopropylbenzenesulfonamide-related compounds in the treatment of epilepsy (Wang et al., 2015).
Cyclooxygenase Inhibition : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, structurally similar to N-cyclopropylbenzenesulfonamide, showed their abilities to inhibit cyclooxygenase-2, leading to the development of a potent COX-2 inhibitor for treating arthritis and pain (Hashimoto et al., 2002).
properties
IUPAC Name |
N-cyclopropylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-13(12,10-8-6-7-8)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYFOMBILXJGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200576 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclopropylbenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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